molecular formula C24H17N3O3S2 B269733 N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyloxy)acetohydrazide

N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyloxy)acetohydrazide

Cat. No. B269733
M. Wt: 459.5 g/mol
InChI Key: YRVQXRNDZVZDIO-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyloxy)acetohydrazide, also known as BNIPQ, is a novel compound that has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyloxy)acetohydrazide is not fully understood. However, it has been proposed that this compound may exert its biological activities by interacting with various cellular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of tyrosinase by binding to the copper ions present in the enzyme's active site. This compound has also been reported to inhibit the activity of carbonic anhydrase by binding to the zinc ion present in the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the replication of various viruses such as HIV-1, herpes simplex virus, and influenza virus. Furthermore, this compound has been shown to exhibit antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyloxy)acetohydrazide in lab experiments is its broad spectrum of biological activities. This compound has been reported to exhibit various activities such as anticancer, antiviral, and antifungal activities, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyloxy)acetohydrazide. One of the directions is to further investigate the mechanism of action of this compound by identifying its cellular targets and signaling pathways. Another direction is to explore the potential applications of this compound in the treatment of various diseases such as cancer, viral infections, and fungal infections. Furthermore, the development of this compound derivatives with improved solubility and efficacy may also be a future direction for research on this compound.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention due to its potential applications in scientific research. The synthesis of this compound involves the reaction of 2-(1-naphthyloxy)acetic acid hydrazide and 5-(1,3-benzothiazol-2-ylsulfanyl)-2-furaldehyde. This compound has been reported to exhibit various biological activities such as anticancer, antiviral, and antifungal activities. The mechanism of action of this compound is not fully understood, but it has been proposed to interact with various cellular targets. This compound has several advantages for lab experiments, but its limited solubility in water may affect its bioavailability and efficacy. There are several future directions for research on this compound, including investigating its mechanism of action and exploring its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyloxy)acetohydrazide involves the reaction of 2-(1-naphthyloxy)acetic acid hydrazide and 5-(1,3-benzothiazol-2-ylsulfanyl)-2-furaldehyde in the presence of glacial acetic acid and sodium acetate. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyloxy)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anticancer, antiviral, and antifungal activities. This compound has also been shown to inhibit the activity of various enzymes such as tyrosinase, carbonic anhydrase, and acetylcholinesterase. Furthermore, this compound has been reported to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C24H17N3O3S2

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C24H17N3O3S2/c28-22(15-29-20-10-5-7-16-6-1-2-8-18(16)20)27-25-14-17-12-13-23(30-17)32-24-26-19-9-3-4-11-21(19)31-24/h1-14H,15H2,(H,27,28)/b25-14+

InChI Key

YRVQXRNDZVZDIO-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5S4

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(O3)SC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(O3)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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